molecular formula C10H10ClNO3 B2478706 (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid CAS No. 1821823-43-1

(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid

Cat. No.: B2478706
CAS No.: 1821823-43-1
M. Wt: 227.64
InChI Key: AGISTJVZFZVCND-SECBINFHSA-N
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Description

(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid ( 1821823-43-1) is a chiral phenylacetic acid derivative of high chemical purity (≥98%), offered for research and further manufacturing applications . This compound features a defined stereocenter and a molecular formula of C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol . Researchers are advised to store the product sealed in a dry environment at 2-8°C to maintain stability . While the specific biological target and full research profile of this exact molecule are still being explored, its structure is highly relevant in modern drug discovery. It serves as a critical chiral building block for the synthesis of more complex molecules. Compounds with the acetamido-phenylacetic acid scaffold are frequently investigated in Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of pharmaceutical leads . For instance, structurally related compounds featuring acetamide linkages and chlorophenyl "tail" groups have shown significant promise as potent, orally efficacious agents in preclinical models of infectious diseases . Furthermore, acetamido-substituted aromatic compounds are extensively studied for their potential to inhibit specific targets, such as tubulin polymerization, in oncology research . This product is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(2R)-2-acetamido-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGISTJVZFZVCND-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-(3-chlorophenyl)acetic acid typically involves the reaction of 3-chlorophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetamido-2-(3-chlorophenyl)acetic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-2-(3-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Structure-Activity Relationship Studies
Research has indicated that compounds similar to (R)-2-acetamido-2-(3-chlorophenyl)acetic acid are valuable in structure-activity relationship (SAR) studies. These studies help elucidate how different structural modifications impact the biological activity of compounds, particularly their potency against specific targets such as the Free Fatty Acid Receptors (FFA2 and FFA3) .

Therapeutic Potential for Inflammatory Disorders
The compound has been investigated for its potential therapeutic applications in treating inflammatory conditions. It acts as a modulator of G-protein coupled receptor 43 (GPR43), which is implicated in various inflammatory and metabolic disorders. Studies suggest that GPR43 antagonists may offer new avenues for treating conditions like inflammatory bowel disease and rheumatoid arthritis .

Pharmacological Applications

Antagonism of GPR43
(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid has been characterized as a GPR43 antagonist. This receptor is activated by short-chain fatty acids and plays a crucial role in regulating immune responses and metabolic processes. By modulating GPR43 activity, the compound may help mitigate the effects of inflammation and metabolic dysregulation .

Potential in Diabetes Management
Research indicates that compounds targeting FFA receptors can influence insulin secretion and glucose metabolism. The modulation of GPR43 has been linked to improved insulin sensitivity, suggesting that (R)-2-acetamido-2-(3-chlorophenyl)acetic acid could potentially contribute to diabetes management strategies .

Case Study 1: Inhibition of Neutrophil Activation

A study demonstrated that certain derivatives of acetamide, including (R)-2-acetamido-2-(3-chlorophenyl)acetic acid, effectively inhibited neutrophil activation induced by propionate. This finding highlights its potential role in managing inflammatory responses mediated by immune cells .

Case Study 2: SAR Exploration

In a comprehensive SAR study involving various acetamide derivatives, (R)-2-acetamido-2-(3-chlorophenyl)acetic acid was identified as a lead compound due to its favorable pharmacokinetic properties and selectivity for GPR43 over other receptors. The study emphasized the importance of substituents on the aryl group in enhancing potency and selectivity .

Summary Table of Applications

Application AreaDetails
Medicinal ChemistryUsed in SAR studies to optimize drug candidates targeting FFA receptors
Inflammatory DisordersModulates GPR43 activity; potential treatment for inflammatory bowel disease and arthritis
Diabetes ManagementInfluences insulin secretion; potential role in improving glucose metabolism
Neutrophil ActivationInhibits activation induced by propionate; relevant for managing immune responses

Mechanism of Action

The mechanism by which ®-2-Acetamido-2-(3-chlorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Derivatives

  • (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid (CAS 209725-74-6) Structural Difference: Chlorine at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl). The melting point and crystallinity could also differ due to packing variations in the solid state .
Property (R)-3-Chloro (R)-4-Chloro
Molecular Formula C₁₀H₁₀ClNO₃ C₁₀H₁₀ClNO₃
Molecular Weight (g/mol) 227.64 227.64
CAS Number Not explicitly provided 209725-74-6
Storage Conditions 2–8°C (sealed) 2–8°C (sealed)

Functional Group Variations

  • 2-Amino-2-(3-chlorophenyl)acetic Acid (CAS 119565-00-3) Structural Difference: Replaces the acetamido (-NHCOCH₃) group with a primary amine (-NH₂). Impact: The amine group increases hydrophilicity and reactivity (e.g., susceptibility to oxidation or acylation). This derivative may serve as an intermediate in synthesizing peptidomimetics .
  • (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid (CAS 61008-98-8)

    • Structural Difference : Substitutes the acetamido group with a hydroxyl (-OH) group.
    • Impact : Enhanced acidity (pKa ~3–4 for carboxylic acid vs. ~10–12 for hydroxyl) and hydrogen-bonding capacity, which could affect solubility and bioavailability .
Compound Functional Group Molecular Weight (g/mol) Key Applications
(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid -NHCOCH₃ 227.64 Drug intermediate
2-Amino-2-(3-chlorophenyl)acetic acid -NH₂ 200.62 Peptide synthesis
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid -OH 186.59 Chiral resolving agent

Ester and Propanedioate Derivatives

  • Diethyl 2-Acetamido-2-[(3-chlorophenyl)methyl]propanedioate (CAS 114872-54-7) Structural Difference: Incorporates a propanedioate ester and a methylene spacer between the phenyl and acetamido groups. The extended structure may alter metabolic stability .

Biological Activity

Introduction

(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid, also known as a derivative of acetic acid with significant biological implications, has garnered attention for its potential therapeutic applications. This compound features an acetamido group and a chlorophenyl moiety, which contribute to its biological activity. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (R)-2-acetamido-2-(3-chlorophenyl)acetic acid is C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2, with a molar mass of approximately 201.64 g/mol. Its structure can be represented as follows:

Structure NHCOCH3C(CH2COOH)Cl\text{Structure }\quad \text{NHCOCH}_3-\text{C}(\text{CH}_2\text{COOH})-\text{Cl}

The presence of the acetamido group allows for hydrogen bonding with biological molecules, while the chlorophenyl group enhances hydrophobic interactions, which are critical for its activity against various biological targets.

The biological activity of (R)-2-acetamido-2-(3-chlorophenyl)acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The acetamido group can form hydrogen bonds, influencing enzyme activity or receptor binding, while the chlorophenyl group contributes to hydrophobic interactions that enhance binding affinity.

Component Function
Acetamido GroupForms hydrogen bonds with biomolecules
Chlorophenyl GroupEnhances hydrophobic interactions

Anti-inflammatory and Analgesic Properties

Research indicates that (R)-2-acetamido-2-(3-chlorophenyl)acetic acid exhibits significant anti-inflammatory and analgesic properties. These effects are believed to stem from its ability to modulate signaling pathways involved in inflammation and pain perception.

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases. The compound's mechanism involved inhibition of pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like arthritis.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that (R)-2-acetamido-2-(3-chlorophenyl)acetic acid possesses cytotoxic effects against various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells.

Table 2: Cytotoxicity Results

Cell Line IC50 Value (µM) Effect
HeLa12.89Moderate cytotoxicity
A5498.74Higher sensitivity

These findings suggest that the compound may induce apoptosis through caspase-dependent pathways, particularly in lung cancer cells.

Antibacterial Activity

(R)-2-acetamido-2-(3-chlorophenyl)acetic acid has also been evaluated for its antibacterial properties. Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 3: Antibacterial Activity Overview

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli200 nM

These values highlight the compound's potential in combating bacterial infections, particularly those caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step pathways involving halogenated phenyl precursors. For example, intermediates like 2-(3-chlorophenyl)-2-oxoacetaldehyde (or derivatives) can be reduced or amidated under controlled conditions. Key steps include:

  • Reduction : Use sodium borohydride (NaBH₄) to reduce ketone intermediates to secondary alcohols.
  • Amidation : Introduce acetamide groups via coupling reagents like EDC/HOBt.
  • Characterization : Intermediates should be analyzed using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. How can researchers confirm the stereochemical purity of the (R)-enantiomer?

  • Methodology : Chiral chromatography (e.g., Chiralpak® columns) or polarimetry are standard. Advanced methods include X-ray crystallography for absolute configuration determination, as demonstrated in patent literature for structurally similar compounds .

Q. What purification techniques are optimal for isolating (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid?

  • Methodology : Recrystallization using solvent pairs like ethanol/water or acetonitrile/ethyl acetate. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for crude mixtures. Monitor purity via melting point analysis (95–97°C range for chlorophenylacetic acid derivatives) and TLC .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid?

  • Methodology : Systematic optimization using design of experiments (DoE):

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate intermediate formation.
  • Data Analysis : Compare yields and reaction rates via kinetic studies. Contradictions in oxidation/reduction pathways (e.g., K₂Cr₂O₇ vs. NaBH₄) require side-product profiling .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity).
  • SAR Studies : Compare activity of (R)- vs. (S)-enantiomers and analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl). For example, 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives show variable anticancer activity depending on substituents .
  • Mechanistic Probes : Use fluorescence labeling or isotopic tracing to study target engagement .

Q. How can polymorphic forms of this compound be characterized, and what are their implications for drug development?

  • Methodology :

  • Crystallography : X-ray diffraction (single-crystal/powder) identifies polymorphs (e.g., CS1, CS2, CS3 forms in related compounds).
  • Thermal Analysis : DSC/TGA profiles differentiate stability.
  • Bioavailability : Compare dissolution rates of polymorphs in simulated physiological media. Patent data highlights polymorph utility in pharmaceutical formulations .

Q. What computational methods are effective for predicting the reactivity of (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for amidation or halogen substitution.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes in anemia pathways).
  • Machine Learning : Train models on reaction databases to optimize conditions .

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